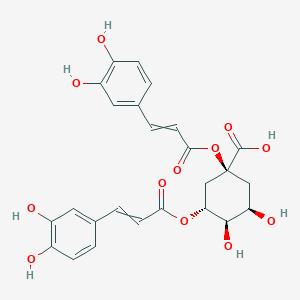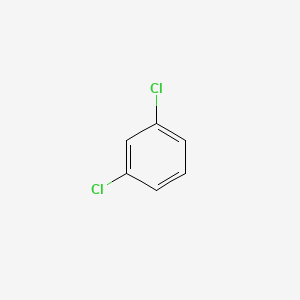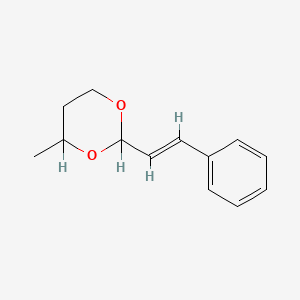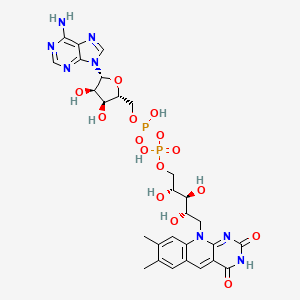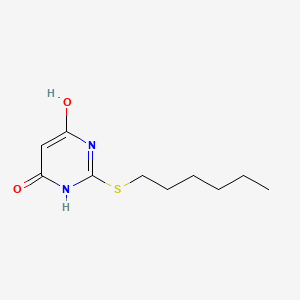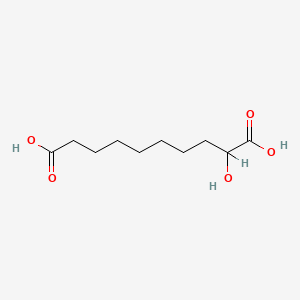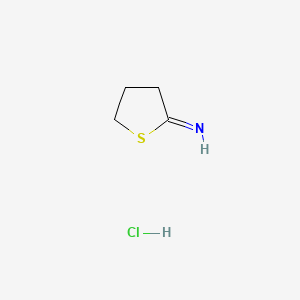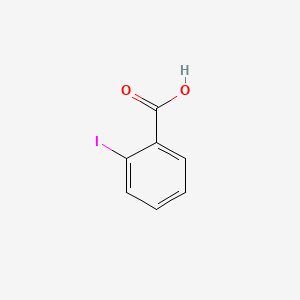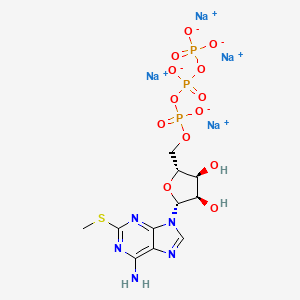
4-P-Pdot
概要
説明
4-P-Pdot, also known as 4-Phenyl-2-propionamidotetralin, is a selective antagonist for the MT2 melatonin receptor . The compound is synthetic and solid in form .
Molecular Structure Analysis
The molecular formula of this compound is C19H21NO . Its molecular weight is 279.38 . The InChI key for this compound is RCYLUNPFECYGDW-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
This compound is a solid compound . It is soluble in ethanol and DMSO up to 100 mM . The compound has a molecular weight of 279.38 .
科学的研究の応用
工業用途
ポリ(3,4-エチレンジオキシチオフェン)(PEDOT)は、4-P-Pdotとしても知られており、その優れた導電性、良好な透明性、容易な加工性、低価格、小さな酸化還元電位、および良好な電気クロミック特性により、様々な工業用途で広く使用されています .
生体医用用途
PEDOTは、生体医用分野でも広く使用されています。 その生体適合性と透明性により、様々な生体医用用途に最適な材料となっています .
バイオセンサー
PEDOTのような導電性ポリマーは、バイオセンサーなどの用途のための様々な複合材料の製造に使用されてきました . これらのバイオセンサーは、幅広い生体材料の検出に使用することができ、医療および生物学的研究にとって重要なデータを提供します。
薬物送達
PEDOTは、薬物送達システムで使用されてきました . 導電性ポリマーは、制御された放出システムを作成するために使用でき、薬剤が適切な場所に適切な時間に送達されるようにします。
エネルギー貯蔵
PEDOTとそのナノ複合材料は、エネルギー貯蔵における可能性について広く研究されてきました . PEDOTの安定した導電性、コロイド加工性、および豊富な集合挙動は、エネルギー貯蔵デバイスにとって有望な材料となっています。
有機エレクトロニクス
PEDOT:PSSとその金属/金属酸化物ナノ粒子、絶縁性ポリマー、炭素材料などとのハイブリッド複合材料は、有機エレクトロニクスにおいて広く研究され、応用されています .
作用機序
Target of Action
4-P-Pdot is a potent, selective, and affinity Melatonin receptor (MT2) antagonist . It is >300-fold more selective for MT2 than MT1 . The MT2 melatonin receptor is the primary target of this compound . Melatonin receptors play a crucial role in maintaining the circadian rhythm and have various other physiological effects.
Mode of Action
This compound interacts with the MT2 melatonin receptor, acting as an antagonist . This means it binds to the receptor and blocks its activation by melatonin. This interaction results in the inhibition of the physiological effects mediated by melatonin.
Biochemical Pathways
The antagonistic action of this compound on the MT2 melatonin receptor affects several biochemical pathways. It counteracts melatonin-mediated antioxidant effects, including the Glutathione (GSH/GSSG ratio), phospho-ERK, Nrf2 nuclear translocation, and Nrf2 DNA-binding activity .
Pharmacokinetics
It is soluble in dmso and ethanol , which suggests it could be administered orally or intravenously. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The antagonistic action of this compound on the MT2 melatonin receptor leads to significant molecular and cellular effects. It counteracts the antioxidant effects mediated by melatonin, affecting the GSH/GSSG ratio, phospho-ERK, Nrf2 nuclear translocation, and Nrf2 DNA-binding activity . This can have implications in various physiological processes where melatonin plays a role.
Safety and Hazards
生化学分析
Biochemical Properties
4-Phenyl-2-propionamidotetralin plays a crucial role in biochemical reactions by interacting with melatonin receptors. It is known to counteract melatonin-mediated effects, particularly those related to the ERK and Nrf2 signaling pathways . The compound exhibits high selectivity for the MT2 receptor, with Ki values of 0.46 nM for MT2 and 56 nM for MT1 . This selectivity allows researchers to specifically study the functions of the MT2 receptor without significant interference from MT1 receptor activity.
Cellular Effects
4-Phenyl-2-propionamidotetralin has been shown to influence various cellular processes. In H9c2 cells, it has been observed to inhibit excessive mitophagy induced by anoxia/reoxygenation injury, thereby enhancing cell viability and reducing oxidative stress . Additionally, 4-Phenyl-2-propionamidotetralin has been implicated in the regulation of intestinal stem cell differentiation through the MTNR1B receptor, highlighting its role in maintaining cellular homeostasis and function .
Molecular Mechanism
At the molecular level, 4-Phenyl-2-propionamidotetralin exerts its effects primarily through its interaction with the MT2 melatonin receptor. By binding to this receptor, it inhibits melatonin-mediated signaling pathways, including the ERK and Nrf2 pathways . This inhibition can lead to reduced oxidative stress and improved mitochondrial function in cells subjected to stress conditions . The compound’s high selectivity for the MT2 receptor ensures that its effects are specific to this receptor subtype, minimizing off-target interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Phenyl-2-propionamidotetralin have been observed to change over time. The compound is centrally active and has been shown to counteract melatonin-mediated effects in vivo . Studies have indicated that its stability and efficacy can be maintained over extended periods, making it a reliable tool for long-term research
Dosage Effects in Animal Models
The effects of 4-Phenyl-2-propionamidotetralin vary with different dosages in animal models. High doses of the compound have been shown to reverse the effects of melatonin on bovine granulosa cells, affecting hormone secretion and gene expression related to hormonal synthesis and follicle development . At lower doses, the compound’s effects on cellular apoptosis and antioxidant responses are mediated through the MT2 receptor . These findings suggest that the dosage of 4-Phenyl-2-propionamidotetralin is critical in determining its physiological and biochemical outcomes.
Metabolic Pathways
4-Phenyl-2-propionamidotetralin is involved in metabolic pathways related to melatonin signaling. It has been shown to counteract melatonin-mediated effects on the ERK and Nrf2 pathways, which are crucial for cellular antioxidant responses . Additionally, the compound’s interaction with the MT2 receptor influences the Akt/NF-κB pathway, further highlighting its role in cellular metabolism and survival .
Transport and Distribution
Within cells and tissues, 4-Phenyl-2-propionamidotetralin is transported and distributed through interactions with specific transporters and binding proteins. Its high selectivity for the MT2 receptor ensures that it is primarily localized to areas where this receptor is expressed . This targeted distribution allows for precise modulation of melatonin signaling pathways, making it a valuable tool for research on melatonin receptor functions.
Subcellular Localization
The subcellular localization of 4-Phenyl-2-propionamidotetralin is primarily determined by its interaction with the MT2 receptor. This receptor is predominantly found in the plasma membrane and certain intracellular compartments, directing the compound to these specific locations . The precise localization of 4-Phenyl-2-propionamidotetralin within cells is crucial for its activity, as it ensures that the compound can effectively modulate melatonin-mediated signaling pathways.
特性
IUPAC Name |
N-(4-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-2-19(21)20-16-12-15-10-6-7-11-17(15)18(13-16)14-8-4-3-5-9-14/h3-11,16,18H,2,12-13H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYLUNPFECYGDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CC(C2=CC=CC=C2C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134865-74-0 | |
| Record name | 4-P-PDOT | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134865-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 134865-74-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of 4-P-PDOT?
A1: this compound acts as a selective antagonist of the melatonin MT2 receptor. [] This means it binds to the MT2 receptor and blocks the actions of melatonin, the natural ligand for this receptor. [, , , , , ]
Q2: What are the downstream effects of this compound binding to the MT2 receptor?
A2: The downstream effects are diverse and depend on the specific cell type and physiological context. For example, this compound can block melatonin-induced inhibition of:
- Vasopressin secretion from the rat hypothalamo-neurohypophysial system. []
- Oxytocin secretion from the rat hypothalamo-neurohypophysial system. []
- Cumulus expansion in porcine cumulus-oocyte complexes. []
- Apoptosis in H9c2 cells subjected to anoxia/reoxygenation injury. []
Q3: Does this compound interact with other melatonin receptor subtypes?
A3: While this compound exhibits selectivity for MT2 receptors, studies have shown that at higher concentrations, it may also interact with the MT1 receptor subtype. [, , , , ] This highlights the importance of considering concentration-dependent effects when interpreting experimental results.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C19H21NO, and its molecular weight is 279.38 g/mol. []
Q5: Is there information available on the spectroscopic data of this compound?
A5: While the provided research doesn't delve into specific spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) have been employed to analyze its structure and conformational dynamics. [] Further investigation into spectroscopic databases may reveal more detailed information.
Q6: How do modifications to the this compound structure influence its activity?
A6: Introducing specific chemical groups can alter this compound's binding affinity and selectivity:
- 8-Methoxy group: Increases the binding affinity for both MT1 and MT2 receptors. This group can be substituted with bromine for similar effects. []
- Cis vs. Trans isomers: Conformational analysis suggests the (2S,4S)-cis isomer better fulfills pharmacophore requirements for melatonin receptor agonists compared to the (2R,4S)-trans isomer. []
Q7: Can you elaborate on the pharmacophore model for this compound and related compounds?
A7: Researchers have developed pharmacophore models to understand the structural features essential for binding to melatonin receptors. These models suggest that both agonists and MT2-selective antagonists might share a similar arrangement of key pharmacophoric elements. [, ]
Q8: What in vitro models have been used to investigate the effects of this compound?
A8: Researchers have employed various in vitro systems:
- Isolated tissue explants: Rat hypothalamo-neurohypophysial explants for studying hormone secretion. [, ]
- Primary cell cultures: Bovine granulosa cells for investigating hormone secretion and gene expression. []
- Cell lines: Porcine and human cell lines to examine the effects of this compound on cell proliferation, differentiation, and signaling pathways. [, , , , , , , , ]
Q9: Has this compound been tested in in vivo models?
A9: Yes, this compound has been administered to animals in several studies:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




